molecular formula C30H53NO9 B13848728 (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin

Cat. No.: B13848728
M. Wt: 571.7 g/mol
InChI Key: GVPDZXPAAWSLFA-WJOUQQCVSA-N
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Description

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of a class of antibiotics that are characterized by their large macrocyclic lactone ring structures. Erythromycin and its derivatives are widely used for their antibacterial properties, particularly against Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin involves several key steps. One common method includes the use of structurally stable silyl acetal protection and selective hydrogenolysis of a 3"-methylthiomethyl ether to a 3"-OMe group . This process ensures the stability of the intermediate compounds and allows for the selective modification of the erythromycin structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can be used to alter the double bonds within the macrocyclic ring.

    Substitution: Substitution reactions often involve the replacement of specific functional groups with others to enhance the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin has several scientific research applications:

    Chemistry: It is used as a model compound for studying macrolide synthesis and modification.

    Biology: The compound is studied for its antibacterial properties and its interactions with bacterial ribosomes.

    Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: The compound is used in the development of new antibiotics and in the study of drug resistance mechanisms.

Mechanism of Action

The mechanism of action of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin involves binding to the bacterial ribosome, specifically the 50S subunit . This binding inhibits protein synthesis by preventing the translocation of peptides, effectively stopping bacterial growth. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: The parent compound from which (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin is derived.

    Clarithromycin: Another macrolide antibiotic with similar antibacterial properties but different pharmacokinetics.

    Azithromycin: Known for its extended half-life and tissue penetration, making it effective for various infections.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its stability and antibacterial activity. These modifications also reduce gastrointestinal side effects commonly associated with erythromycin .

Properties

Molecular Formula

C30H53NO9

Molecular Weight

571.7 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione

InChI

InChI=1S/C30H53NO9/c1-12-22-29(7,36)14-16(2)23(32)17(3)15-30(8,37-11)26(19(5)24(33)20(6)27(35)39-22)40-28-25(34)21(31(9)10)13-18(4)38-28/h14,17-22,24-26,28,33-34,36H,12-13,15H2,1-11H3/b16-14+/t17-,18-,19+,20-,21+,22-,24+,25-,26-,28+,29+,30-/m1/s1

InChI Key

GVPDZXPAAWSLFA-WJOUQQCVSA-N

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)\C)(C)O

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)(C)O

Origin of Product

United States

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